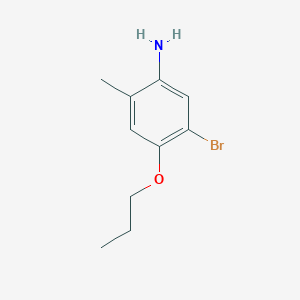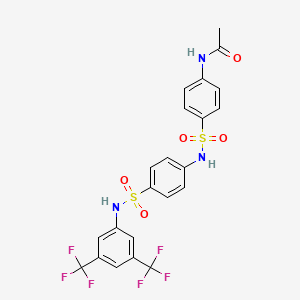
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by the presence of multiple sulfonamide groups and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the sulfonamide intermediate: The reaction between 3,5-bis(trifluoromethyl)aniline and sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Coupling reactions: The intermediate is then subjected to coupling reactions with 4-aminobenzenesulfonamide derivatives.
Acetylation: The final step involves acetylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide groups, which are known to interact with biological targets.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active site residues, while the trifluoromethyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide: is similar to other sulfonamide-based compounds such as:
Uniqueness
The presence of trifluoromethyl groups in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H17F6N3O5S2 |
|---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
N-[4-[[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H17F6N3O5S2/c1-13(32)29-16-2-6-19(7-3-16)37(33,34)30-17-4-8-20(9-5-17)38(35,36)31-18-11-14(21(23,24)25)10-15(12-18)22(26,27)28/h2-12,30-31H,1H3,(H,29,32) |
InChI Key |
LWNYBSKZSWXNIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


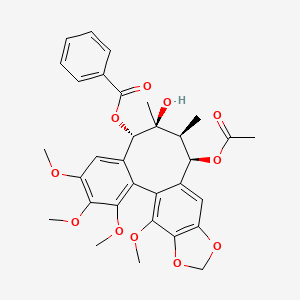
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
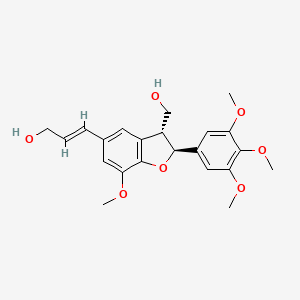
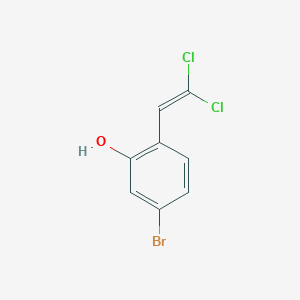
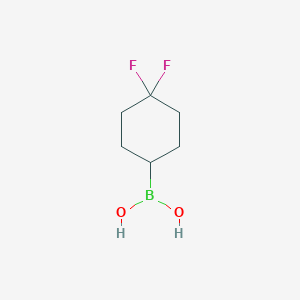
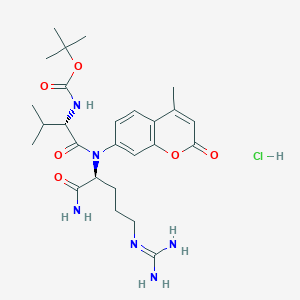

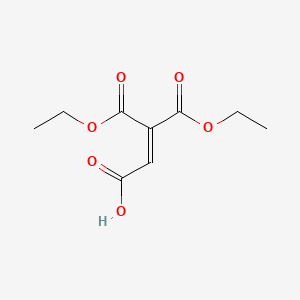
![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
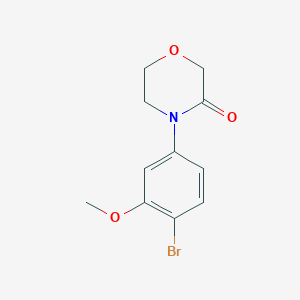
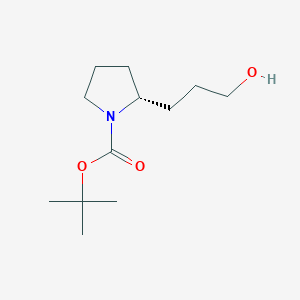
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
